molecular formula C7H7ClN2O3 B8545681 methyl 3-acetyl-4-chloro-1H-pyrazole-5-carboxylate

methyl 3-acetyl-4-chloro-1H-pyrazole-5-carboxylate

Cat. No.: B8545681
M. Wt: 202.59 g/mol
InChI Key: UAVIMXWGSCFYOY-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-4-chloro-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

methyl 3-acetyl-4-chloro-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C7H7ClN2O3/c1-3(11)5-4(8)6(10-9-5)7(12)13-2/h1-2H3,(H,9,10)

InChI Key

UAVIMXWGSCFYOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC(=C1Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a flask containing methyl 3-acetyl-1H-pyrazole-5-carboxylate (4.0 g, 0.0238 mol) in acetic acid (60 ml), 5% sodium hypochlorite (284 ml, 0.190 mol) was added dropwise at 10-12° C. The mixture was stirred at RT over three nights adding more 5% sodium hypochlorite (177 ml, 0.119 mol in total) during the second and third day. Water was added to the reaction mixture and the product was extracted with ethyl acetate. Organic layer was dried with anhydrous Na2SO4 and concentrated. The crude product was recrystallized twice from n-hexane. Yield 23%. LC-MS: [M+1]=203.5.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
284 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
177 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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